molecular formula C8H16N2O B594542 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one CAS No. 1244060-15-8

3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one

Cat. No.: B594542
CAS No.: 1244060-15-8
M. Wt: 156.229
InChI Key: HHSCVLLPFPFQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C8H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-methylpyrrolidine with an appropriate aminating agent. One common method is the reductive amination of 3-methylpyrrolidine with 3-oxopropan-1-amine under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation reactors and efficient separation techniques like distillation or crystallization would be common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used to form amides, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact molecular targets and pathways would depend on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(pyrrolidin-1-yl)propan-1-one
  • 3-Amino-1-(2-methylpyrrolidin-1-yl)propan-1-one
  • 3-Amino-1-(4-methylpyrrolidin-1-yl)propan-1-one

Uniqueness

3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one is unique due to the presence of the 3-methyl group on the pyrrolidine ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity. The methyl group can provide steric hindrance, affecting the compound’s interaction with enzymes or receptors, and can also influence the compound’s solubility and stability.

Properties

IUPAC Name

3-amino-1-(3-methylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7-3-5-10(6-7)8(11)2-4-9/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSCVLLPFPFQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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